molecular formula C10H20O3 B023466 2,6-Dimethyl-7-octene-2,3,6-triol CAS No. 73815-21-1

2,6-Dimethyl-7-octene-2,3,6-triol

Cat. No.: B023466
CAS No.: 73815-21-1
M. Wt: 188.26 g/mol
InChI Key: CNYFGLAROLNGDG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-7-octene-2,3,6-triol is an organic compound with the molecular formula C10H20O3. It is a member of the aliphatic alcohol family and is characterized by the presence of three hydroxyl groups and a double bond in its structure . This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-7-octene-2,3,6-triol typically involves multi-step organic reactions. One common method includes the hydroboration-oxidation of 2,6-dimethyl-7-octene, followed by selective oxidation to introduce the hydroxyl groups at the desired positions . The reaction conditions often require the use of reagents such as borane (BH3) and hydrogen peroxide (H2O2) under controlled temperatures and pH levels.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the hydrogenation and oxidation steps. The process is optimized to minimize by-products and maximize the efficiency of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-7-octene-2,3,6-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the double bond to a single bond, producing saturated alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

2,6-Dimethyl-7-octene-2,3,6-triol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-7-octene-2,3,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

  • 2,6-Dimethyloct-7-ene-2,3,6-triol
  • 3,7-Dimethyloct-1-ene-3,6,7-triol

Comparison: 2,6-Dimethyl-7-octene-2,3,6-triol is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the double bond and hydroxyl groups can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

2,6-dimethyloct-7-ene-2,3,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,8,11-13H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYFGLAROLNGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CCC(C)(C=C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570395
Record name 2,6-Dimethyloct-7-ene-2,3,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73815-21-1
Record name 2,6-Dimethyl-7-octene-2,3,6-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73815-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyloct-7-ene-2,3,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-7-octene-2,3,6-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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